3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine synthesis and characterization
3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Introduction and Significance
3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a highly functionalized heterocyclic compound built upon the 7-azaindole core. The strategic placement of bromine, chlorine, and a tosyl protecting group makes it a valuable and versatile intermediate in the field of medicinal chemistry and drug development. The 7-azaindole scaffold is a well-established bioisostere for indole and purine, capable of forming crucial hydrogen bond interactions with biological targets.[1][2] The halogen substituents at the 3- and 5-positions serve as synthetic handles for introducing further complexity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the N-tosyl group serves a dual purpose: it protects the pyrrole nitrogen from undesired side reactions and modulates the electronic properties of the ring system to direct the regioselectivity of subsequent electrophilic substitutions.[3][4]
This guide provides a comprehensive overview of a plausible, literature-supported synthetic pathway for this key intermediate, details its characterization, and explains the scientific rationale behind the chosen methodologies.
Proposed Synthetic Pathway
The synthesis of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is proposed as a three-step sequence starting from commercially available 7-azaindole. The pathway involves initial protection of the pyrrole nitrogen, followed by sequential halogenation of the pyridine and pyrrole rings.
Figure 1: Proposed three-step synthetic workflow for the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine (1)
Rationale: The protection of the pyrrole nitrogen with a p-toluenesulfonyl (tosyl) group is the critical first step. The electron-withdrawing nature of the tosyl group acidifies the N-H proton, facilitating its removal by a base like sodium hydride (NaH). More importantly, the tosyl group deactivates the pyrrole ring towards uncontrolled polymerization under electrophilic conditions and directs subsequent halogenation preferentially to the C-3 position.[3]
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere at 0°C, add a solution of 7-azaindole (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the resulting mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until gas evolution ceases.
-
Cool the reaction mixture back to 0°C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 1-Tosyl-1H-pyrrolo[2,3-b]pyridine (1) as a solid.
Step 2: Synthesis of 5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (2)
Rationale: The second step involves the regioselective chlorination of the pyridine ring. While the tosylated pyrrole ring is deactivated, the pyridine ring can undergo electrophilic halogenation. N-Chlorosuccinimide (NCS) is a mild and effective source of electrophilic chlorine suitable for this transformation.[5][6] The reaction is directed to the C-5 position, a known site for halogenation on the 7-azaindole core under these conditions. The existence of this compound (CAS 1417422-02-6) confirms the viability of this intermediate.[7][8]
Procedure:
-
Dissolve 1-Tosyl-1H-pyrrolo[2,3-b]pyridine (1) (1.0 equivalent) in acetonitrile.
-
Add N-Chlorosuccinimide (NCS, 1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (2) .
Step 3: Synthesis of 3-Bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (3)
Rationale: The final step is the bromination of the electron-rich C-3 position of the pyrrole ring. The N-tosyl group strongly directs electrophilic attack to this position.[9][10] N-Bromosuccinimide (NBS) is the reagent of choice as it is a mild and highly selective brominating agent for such activated systems.[11][12]
Procedure:
-
Dissolve 5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (2) (1.0 equivalent) in anhydrous DMF.
-
Add N-Bromosuccinimide (NBS, 1.1 equivalents) portion-wise at room temperature while protecting the reaction from light.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction to completion by TLC.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, washing with cold water.
-
Dissolve the crude solid in ethyl acetate, wash with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography to yield the final product, 3-Bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (3) .
Characterization
The structural confirmation of the final product is achieved through a combination of spectroscopic methods. The expected data, extrapolated from known mono-halogenated analogues, are summarized below.[13][14]
| Analysis | Expected Data |
| ¹H NMR | δ (ppm) in CDCl₃: ~8.5 (s, 1H, H6), ~8.1 (s, 1H, H4), ~7.8 (d, 2H, Ar-H of Tosyl), ~7.7 (s, 1H, H2), ~7.3 (d, 2H, Ar-H of Tosyl), ~2.4 (s, 3H, CH₃ of Tosyl). |
| ¹³C NMR | δ (ppm) in CDCl₃: Aromatic carbons in the range of 110-150 ppm, including signals for the tosyl group, the pyridine ring, and the pyrrole ring. A key signal would be the brominated C3 carbon. The methyl carbon of the tosyl group would appear around 21-22 ppm. |
| Mass Spec. | ESI-MS: Calculated for C₁₄H₁₀BrClN₂O₂S, [M+H]⁺ ≈ 384.9, showing the characteristic isotopic pattern for one bromine and one chlorine atom. |
| IR Spectroscopy | (cm⁻¹): Characteristic peaks for S=O stretching (sulfonyl group) around 1370 and 1170 cm⁻¹, C=C and C=N stretching in the aromatic region (1600-1450 cm⁻¹). |
Safety, Handling, and Downstream Processing
Safety and Handling:
-
Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.
-
NCS and NBS: Corrosive and lachrymatory. Avoid inhalation and contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Solvents (DMF, Acetonitrile): Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Downstream Processing: Tosyl Deprotection The tosyl group can be removed to liberate the free N-H pyrrole, which may be necessary for subsequent synthetic steps or for the final active pharmaceutical ingredient. A common and mild method for this deprotection is the use of cesium carbonate in a mixture of THF and methanol.[15][16] This allows for the unmasking of the 7-azaindole core for further functionalization or biological evaluation.
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